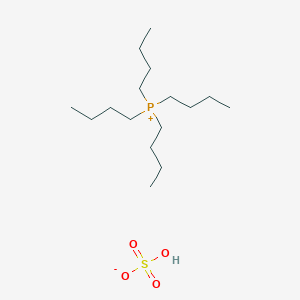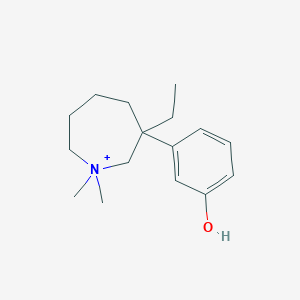
Tetrabutylphosphonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylphosphonium hydrogen sulfate (TBPHS) is an ionic liquid that has gained attention in various scientific fields due to its unique properties. It is a salt that is composed of a cation, tetrabutylphosphonium, and an anion, hydrogen sulfate. TBPHS has a wide range of applications, including as a solvent, catalyst, and electrolyte.
Wirkmechanismus
Tetrabutylphosphonium hydrogen sulfate is an ionic liquid that has a unique structure, which allows it to interact with various molecules. The cation, tetrabutylphosphonium, has a large hydrophobic tail that can interact with nonpolar molecules, while the anion, hydrogen sulfate, has a hydrophilic head that can interact with polar molecules. This unique structure allows Tetrabutylphosphonium hydrogen sulfate to dissolve both polar and nonpolar molecules, making it an excellent solvent. Additionally, Tetrabutylphosphonium hydrogen sulfate can act as a catalyst by stabilizing reactive intermediates and lowering the activation energy of a reaction.
Biochemische Und Physiologische Effekte
Tetrabutylphosphonium hydrogen sulfate has been shown to have low toxicity and is considered safe for use in various applications. However, there is limited research on the biochemical and physiological effects of Tetrabutylphosphonium hydrogen sulfate on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabutylphosphonium hydrogen sulfate has several advantages for lab experiments, including its ability to dissolve both polar and nonpolar molecules, its stability at high temperatures, and its low toxicity. However, Tetrabutylphosphonium hydrogen sulfate has some limitations, including its high viscosity, which can make it difficult to handle, and its sensitivity to water, which can affect its properties.
Zukünftige Richtungen
Tetrabutylphosphonium hydrogen sulfate has a wide range of potential applications in various scientific fields. Some future directions for Tetrabutylphosphonium hydrogen sulfate research include:
1. Developing new synthesis methods for Tetrabutylphosphonium hydrogen sulfate that are more efficient and environmentally friendly.
2. Investigating the use of Tetrabutylphosphonium hydrogen sulfate as a solvent for the synthesis of new materials, such as polymers and nanoparticles.
3. Studying the use of Tetrabutylphosphonium hydrogen sulfate as a catalyst for various reactions, including the conversion of biomass to biofuels.
4. Exploring the use of Tetrabutylphosphonium hydrogen sulfate as an electrolyte in batteries and fuel cells.
5. Investigating the potential biomedical applications of Tetrabutylphosphonium hydrogen sulfate, such as drug delivery and imaging.
Conclusion:
Tetrabutylphosphonium hydrogen sulfate is an ionic liquid that has gained attention in various scientific fields due to its unique properties. It has been extensively used as a solvent, catalyst, and electrolyte. Tetrabutylphosphonium hydrogen sulfate has several advantages for lab experiments, including its ability to dissolve both polar and nonpolar molecules, its stability at high temperatures, and its low toxicity. However, Tetrabutylphosphonium hydrogen sulfate has some limitations, including its high viscosity and sensitivity to water. Future research on Tetrabutylphosphonium hydrogen sulfate could lead to new applications in various fields, including materials science, energy storage, and biomedicine.
Synthesemethoden
Tetrabutylphosphonium hydrogen sulfate can be synthesized by reacting tetrabutylphosphonium bromide with sulfuric acid. The reaction produces tetrabutylphosphonium hydrogen sulfate and hydrogen bromide. The resulting Tetrabutylphosphonium hydrogen sulfate can be purified by recrystallization or by using a solvent extraction method.
Wissenschaftliche Forschungsanwendungen
Tetrabutylphosphonium hydrogen sulfate has been extensively used in scientific research due to its unique properties. It has been used as a solvent for various chemical reactions, including the synthesis of nanoparticles, organic reactions, and polymerization. Tetrabutylphosphonium hydrogen sulfate has also been used as a catalyst for various reactions, such as the conversion of biomass to biofuels and the oxidation of alcohols. Additionally, Tetrabutylphosphonium hydrogen sulfate has been used as an electrolyte in batteries and fuel cells.
Eigenschaften
CAS-Nummer |
108203-01-6 |
|---|---|
Produktname |
Tetrabutylphosphonium hydrogen sulfate |
Molekularformel |
C16H37O4PS |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
hydrogen sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YXBZWFCHTPBJEK-UHFFFAOYSA-M |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] |
Kanonische SMILES |
[H+].CCCC[P+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
Piktogramme |
Irritant |
Synonyme |
TETRABUTYLPHOSPHONIUM HYDROGEN SULFATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)


